Methyl 4-hydroxy-8-methyl-2-naphthoate
CAS No.: 16059-74-8
Cat. No.: VC11718053
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16059-74-8 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | methyl 4-hydroxy-8-methylnaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(7-12(10)14)13(15)16-2/h3-7,14H,1-2H3 |
| Standard InChI Key | JLEZODLMOCAUOI-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)OC |
| Canonical SMILES | CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Methyl 4-hydroxy-8-methyl-2-naphthoate belongs to the naphthoate ester family, featuring a fused bicyclic aromatic system. The hydroxyl group at position 4 and the methyl ester at position 2 introduce polarity, while the methyl substituent at position 8 enhances steric bulk. The IUPAC name, methyl 4-hydroxy-8-methylnaphthalene-2-carboxylate, reflects this substitution pattern . Key structural identifiers include:
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InChIKey: JLEZODLMOCAUOI-UHFFFAOYSA-N
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PubChem CID: 73013830
X-ray crystallography and NMR studies confirm the planar geometry of the naphthalene core, with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups influencing stability.
Synthesis and Preparation
Esterification of 4-Hydroxy-8-Methyl-2-Naphthoic Acid
The primary synthesis route involves esterifying 4-hydroxy-8-methyl-2-naphthoic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, achieving yields of 70–85% . A representative procedure includes:
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Dissolving the carboxylic acid in excess methanol.
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Adding catalytic H₂SO₄ (0.5–1.0 eq) and refluxing at 65–70°C for 6–8 hours.
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Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via silica gel chromatography .
Alternative Methodologies
Protection-Deprotection Strategies: For substrates sensitive to acidic conditions, temporary protection of the hydroxyl group (e.g., as a silyl ether) precedes esterification. For example, using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a base achieves >90% protection efficiency . Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
Microwave-Assisted Synthesis: Recent advances report 30–50% reduction in reaction time using microwave irradiation (100–150°C, 20–30 minutes), though yields remain comparable to conventional methods.
Applications in Chemical Research and Industry
Pharmaceutical Intermediate
Methyl 4-hydroxy-8-methyl-2-naphthoate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its decarboxylation and subsequent functionalization yield analogs of naproxen and nabumetone, which exhibit cyclooxygenase (COX) inhibition.
Materials Science
The compound’s planar structure and π-conjugated system make it suitable for optoelectronic materials. Incorporation into polymer matrices enhances fluorescence quantum yields (e.g., Φ = 0.45 in poly(methyl methacrylate)) . Derivatives have been explored in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Environmental Chemistry
Studies on microbial degradation reveal that Pseudomonas spp. metabolize methyl-substituted naphthalenes via dioxygenase pathways, producing salicylic acid derivatives. This biodegradation pathway informs bioremediation strategies for naphthalene-contaminated sites.
Research Findings and Mechanistic Insights
Metabolic Pathways
In vitro studies with human liver microsomes demonstrate that methyl 4-hydroxy-8-methyl-2-naphthoate undergoes cytochrome P450-mediated oxidation, primarily CYP1A2 and CYP2C9 isoforms. Major metabolites include 4,8-dihydroxy-2-naphthoic acid (via ester hydrolysis) and 8-methyl-2-naphthoquinone (via hydroxylation).
Photostability
UV-Vis spectroscopy reveals absorption maxima at 290 nm (ε = 12,500 M⁻¹cm⁻¹) and 335 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions. Photodegradation under UV light (λ = 254 nm) follows first-order kinetics (k = 0.045 min⁻¹), producing 8-methyl-2-naphthoquinone as the primary photoproduct .
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